molecular formula C21H27NO3S2 B2695596 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide CAS No. 1209788-77-1

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide

Cat. No.: B2695596
CAS No.: 1209788-77-1
M. Wt: 405.57
InChI Key: LAACHPRKYXIRTH-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates distinct pharmacophores, including a sulfonyl group, a thiophene ring, and a cyclopentyl moiety, which are commonly found in compounds that modulate central nervous system (CNS) targets. The aryl sulfonyl component is a feature present in molecules known to interact with various enzyme families, such as carbonic anhydrases . The incorporation of the heterocyclic thiophene ring is a common strategy in drug design to optimize properties like binding affinity and metabolic stability, as seen in research on dopamine transporter inhibitors . The primary research applications for this compound are anticipated to be within preclinical neuroscience and drug discovery. It serves as a valuable chemical tool for investigating novel biological targets, particularly those involved in neurological disorders. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to probe the function of specific proteins in cellular and animal models. Its molecular framework suggests potential for activity at protein targets such as transporters or enzymes, making it a candidate for the development of new therapies for conditions like psychostimulant use disorders, where modulators of the dopamine transporter are actively investigated . The compound is provided exclusively for research purposes in laboratory settings. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S2/c1-16(2)27(24,25)18-9-7-17(8-10-18)14-20(23)22-15-21(11-3-4-12-21)19-6-5-13-26-19/h5-10,13,16H,3-4,11-12,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAACHPRKYXIRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide, with CAS number 1209788-77-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H27NO3S2C_{21}H_{27}NO_{3}S_{2}, with a molecular weight of 405.6 g/mol. The structure features an isopropylsulfonyl group and a thiophen-2-yl cyclopentyl moiety, which may contribute to its biological activity.

Anti-inflammatory Activity

Compounds containing sulfonamide groups are known for their anti-inflammatory properties. A study on related compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The activity was measured using IC50 values, where lower values indicate higher potency. For example, certain derivatives exhibited IC50 values as low as 0.10 µM against COX-2 .

The proposed mechanism of action for compounds like this compound may involve the inhibition of key enzymes in inflammatory pathways or microbial metabolism. Molecular docking studies on structurally similar compounds suggest that these agents may interact with specific active sites in enzymes like sphingomyelin synthase (SMS), which has implications for treating conditions like atherosclerosis .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that related acetamides can inhibit the growth of pathogenic bacteria and reduce inflammatory markers in cell cultures. These findings support the hypothesis that the compound may possess similar biological activities.
  • Animal Models : While direct studies on this specific compound are scarce, animal models assessing the effects of structurally related sulfonamide derivatives have shown promising results in reducing inflammation and microbial load.

Data Summary Table

Property Value
Molecular Formula C21H27NO3S2
Molecular Weight 405.6 g/mol
CAS Number 1209788-77-1
Potential Activities Antimicrobial, Anti-inflammatory
IC50 for COX-2 Inhibition Potentially < 0.10 µM (similar compounds)
Mechanism of Action Enzyme inhibition

Comparison with Similar Compounds

Cyclopentylmethyl Acetamide Derivatives

Example Compound: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives ().

Feature Target Compound Compound
Core Structure Cyclopentylmethyl-acetamide Cyclopentylmethyl-acetamide
Substituents Thiophen-2-yl, isopropylsulfonyl phenyl Thiazole, diphenyl groups
Biological Activity Not reported in evidence MAO-B inhibition (IC₅₀: 0.8–12.3 μM)
Key Interactions Potential π-π (thiophene) Thiazole-metal coordination in MAO-B

However, the lack of a thiazole ring could reduce MAO-B affinity .

Sulfonyl-Containing Acetamides

Example Compounds :

  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () .
Feature Target Compound Compound Compound
Sulfonyl Position Para-isopropyl on phenyl Thienopyrimidine-linked sulfanyl Methylsulfonyl on nitro-chlorophenyl
Electron Effects Strong electron-withdrawing (sulfonyl) Moderate (sulfanyl) Very strong (nitro + sulfonyl)
Bioactivity Unknown Unreported Intermediate for heterocycles

Analysis: The target compound’s para-isopropylsulfonyl group likely improves solubility compared to ’s nitro-sulfonyl system, which is sterically hindered. ’s fused thienopyrimidine core suggests divergent applications (e.g., kinase inhibition) vs. the target’s simpler aryl-thiophene design .

Thiophene-Containing Derivatives

Example Synthesis : N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide () .

Feature Target Compound Compound
Thiophene Position Cyclopentyl-linked Indole-sulfonamide-linked
Synthetic Route Likely Pd-mediated coupling Pd-mediated allylation
Therapeutic Potential Unclear (structural CNS candidate) Anticancer (indole-thiophene systems)

Analysis :
The target compound’s cyclopentyl-thiophene moiety may reduce metabolic degradation compared to ’s allyl-indole system, which is prone to oxidation. However, the absence of an indole ring could limit intercalation-based mechanisms .

Key Research Findings and Gaps

  • Pharmacological Data: No direct activity data for the target compound exists in the provided evidence.
  • Structural Advantages : The isopropylsulfonyl group may confer better solubility and target selectivity vs. nitro or chlorophenyl groups in analogs .
  • Synthetic Challenges : Thiophene-cyclopentyl linkages require precise coupling conditions to avoid side reactions (cf. ’s use of Cs₂CO₃ and acetonitrile) .

Q & A

Q. What are the optimized synthetic routes for 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1 : Nucleophilic substitution of a sulfonyl chloride precursor with isopropyl groups to form the 4-(isopropylsulfonyl)phenyl moiety.
  • Step 2 : Coupling the thiophene-cyclopentylmethyl amine intermediate via amide bond formation, using activating agents like EDCI/HOBt.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Characterization via 1H^1H-NMR and LC-MS confirms intermediates and final product .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon backbone. IR spectroscopy confirms amide (C=O, ~1650 cm1^{-1}) and sulfonyl (S=O, ~1350 cm1^{-1}) groups.
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions. For example, torsion angles (e.g., O–N–C–C) and hydrogen-bonding patterns (C–H⋯O) stabilize the crystal lattice .
    • Example : In related acetamides, nitro groups exhibit torsional deviations of 16.7° from the aromatic plane, impacting packing efficiency .

Advanced Research Questions

Q. How can researchers address inconsistencies in synthetic yields during scale-up?

  • Root Cause Analysis :
    • Reagent stoichiometry : Excess isopropylsulfonyl chloride (>1.2 eq) improves substitution efficiency .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates.
    • Thermodynamic control : Slow cooling during recrystallization minimizes impurities .
  • Mitigation : Design a Design of Experiments (DoE) approach to optimize temperature, solvent, and catalyst ratios .

Q. What experimental design principles apply to evaluating this compound’s biological activity?

  • In vitro assays :
    • Dose-response studies : Use 3D cell cultures to simulate tissue-level pharmacokinetics. Include positive controls (e.g., known kinase inhibitors) and vehicle controls.
    • Target engagement : Radiolabeled analogs or SPR spectroscopy quantify binding affinity to sulfonylurea receptors .
  • Statistical models : ANOVA with post-hoc Tukey tests accounts for variability in biological replicates .

Q. How can environmental fate studies be structured to assess ecological risks?

  • Phase 1 (Lab-scale) :
    • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC.
    • Bioaccumulation : Use OECD 305 guidelines with zebrafish models to measure bioconcentration factors (BCF).
  • Phase 2 (Field studies) : Deploy passive samplers in aquatic systems to detect residues. LC-MS/MS with LOD <1 ng/L ensures sensitivity .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50​ values)?

  • Methodological audits :
    • Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase inhibition assays.
    • Structural analogs : Synthesize derivatives with modified sulfonyl or thiophene groups to isolate pharmacophore contributions .
  • Meta-analysis : Apply funnel plots to detect publication bias in existing IC50_{50} datasets .

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